2,7-Diheptylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-
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Overview
Description
Tetraone is a compound characterized by the presence of four ketone groups within its molecular structure. These ketone groups are typically arranged in a specific pattern, contributing to the compound’s unique chemical properties. Tetraone compounds are often used as building blocks in organic synthesis and have applications in various fields, including materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetraone compounds can be synthesized through several methods. One common approach involves the oxidation of polycyclic aromatic hydrocarbons. For example, pyrene-4,5,9,10-tetraone can be synthesized by the oxidation of pyrene using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions .
Industrial Production Methods
In industrial settings, the production of tetraone compounds often involves large-scale oxidation reactions. The choice of oxidizing agent and reaction conditions can vary depending on the specific tetraone compound being produced. For instance, the synthesis of pyrene-4,5,9,10-tetraone may involve the use of metal catalysts to enhance the efficiency of the oxidation process .
Chemical Reactions Analysis
Types of Reactions
Tetraone compounds undergo various chemical reactions, including:
Oxidation: Tetraone compounds can be further oxidized to form higher oxidation state products.
Reduction: Reduction of tetraone compounds typically leads to the formation of hydroxy derivatives.
Substitution: Tetraone compounds can undergo substitution reactions where one or more ketone groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate, chromium trioxide, and nitric acid are commonly used.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of pyrene-4,5,9,10-tetraone can yield pyrene-4,5,9,10-tetraol .
Scientific Research Applications
Tetraone compounds have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as probes for biological systems.
Medicine: Investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of tetraone compounds varies depending on their specific application. In biological systems, tetraone compounds can interact with enzymes and other proteins, affecting their activity. For example, pyrene-4,5,9,10-tetraone can undergo redox reactions, influencing cellular redox states and potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pentacene-5,7,12,14-tetraone: Similar to pyrene-4,5,9,10-tetraone but with a different arrangement of ketone groups.
Triphenylene-2,3,6,7,10,11-hexaone: Contains six ketone groups and exhibits different electrochemical properties.
Tribenzo[f,k,m]tetraphen-2,3,6,7,11,12,15,16-octaone: Contains eight ketone groups and has unique redox characteristics.
Uniqueness
Tetraone compounds are unique due to their specific arrangement of ketone groups, which influences their chemical reactivity and physical properties. For example, pyrene-4,5,9,10-tetraone’s ortho-dicarbonyl arrangement allows for efficient redox reactions, making it a promising candidate for applications in energy storage and organic electronics .
Properties
Molecular Formula |
C28H34N2O4 |
---|---|
Molecular Weight |
462.6 g/mol |
IUPAC Name |
6,13-diheptyl-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone |
InChI |
InChI=1S/C28H34N2O4/c1-3-5-7-9-11-17-29-25(31)19-13-15-21-24-22(16-14-20(23(19)24)26(29)32)28(34)30(27(21)33)18-12-10-8-6-4-2/h13-16H,3-12,17-18H2,1-2H3 |
InChI Key |
SIJYHMQLIAHGKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCCC)C1=O |
Origin of Product |
United States |
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